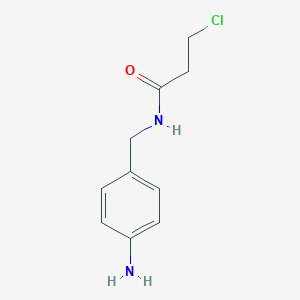

N-(4-Aminobenzyl)beta-chloropropionamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Aminobenzyl)beta-chloropropionamide is an amide derivative featuring a 4-aminobenzyl group attached to a beta-chlorinated propionamide backbone. The compound’s structure comprises a primary aromatic amine (-NH₂) on the benzyl ring and a chlorine atom at the beta position of the propionamide chain, which may confer unique electronic and steric properties.

The 4-aminobenzyl moiety is a common pharmacophore in agrochemical and pharmaceutical research, as evidenced by its presence in compounds with herbicidal, antifungal, and receptor-binding activities .

相似化合物的比较

Key Observations :

- Substituent Effects : The beta-chloro group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -F) in analogs like 6b and 6e. Chlorine’s moderate electronegativity may balance lipophilicity and reactivity compared to fluorine derivatives .

- Synthesis Yields : Amide-forming reactions for analogs achieved yields of 45–76% , suggesting comparable efficiency for the target compound if similar coupling strategies (e.g., DCM or acetonitrile-based reactions) are employed .

Spectral Data Comparison

The table below contrasts inferred spectral properties of the target compound with experimental data from analogs:

Key Observations :

- Aromatic Protons: The 4-aminobenzyl group’s aromatic protons in analogs resonate between δ 6.5–7.5 ppm, a range likely shared by the target compound .

- Chlorine Effects: The beta-chloro group may deshield adjacent protons, causing upfield or downfield shifts compared to non-chlorinated amides.

Bioactivity Comparisons

Compounds with 4-aminobenzyl moieties exhibit diverse bioactivities, as shown below:

Key Observations :

- Chlorinated amides often exhibit enhanced bioactivity due to improved membrane permeability or target binding, as seen in agrochemicals .

属性

CAS 编号 |

130349-18-7 |

|---|---|

分子式 |

C10H13ClN2O |

分子量 |

212.67 g/mol |

IUPAC 名称 |

N-[(4-aminophenyl)methyl]-3-chloropropanamide |

InChI |

InChI=1S/C10H13ClN2O/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7,12H2,(H,13,14) |

InChI 键 |

DWRMIFMQPYSJND-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CCCl)N |

规范 SMILES |

C1=CC(=CC=C1CNC(=O)CCCl)N |

同义词 |

aminobeclamide N-(4-aminobenzyl)beta-chloropropionamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。